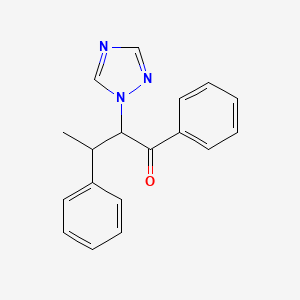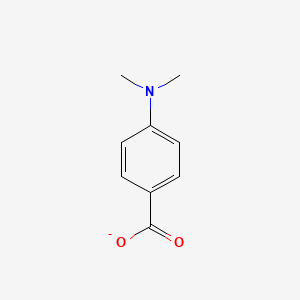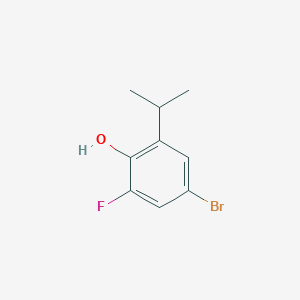![molecular formula C21H20N2O3S B8555099 N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide](/img/structure/B8555099.png)
N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazole ring and a sulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted naphthoxazole compounds .
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as naphthoxazole-doped polymers, which have applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Comparación Con Compuestos Similares
Naphthoxazole: A closely related compound with similar structural features but lacking the sulfonamide group.
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine, which also contain the sulfonamide group but differ in their overall structure and biological activity.
Uniqueness: N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide stands out due to its unique combination of a naphthoxazole skeleton and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C21H20N2O3S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-phenylbenzo[e][1,3]benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C21H20N2O3S/c1-3-23(4-2)27(24,25)19-14-18-20(17-13-9-8-12-16(17)19)22-21(26-18)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
Clave InChI |
ZCADBWAQZMWEHW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC2=C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{2-Nitro-4-[(prop-2-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B8555089.png)

![[2-(2-chloro-phenyl)-3H-benzoimidazol-5-yl]-carbamic acid ethyl ester](/img/structure/B8555106.png)
![Carbamic acid,[2-amino-4-chloro-5-[methyl(1-methylethyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8555107.png)


